molecular formula C9H9ClO3S B8607221 5-Acetyl-2-methylbenzenesulfonyl chloride CAS No. 73035-17-3

5-Acetyl-2-methylbenzenesulfonyl chloride

Cat. No. B8607221
CAS RN: 73035-17-3
M. Wt: 232.68 g/mol
InChI Key: FGIAPFAFWQPFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-methylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C9H9ClO3S and its molecular weight is 232.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetyl-2-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73035-17-3

Product Name

5-Acetyl-2-methylbenzenesulfonyl chloride

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

5-acetyl-2-methylbenzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3

InChI Key

FGIAPFAFWQPFOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

363 Grams (1.0M) of N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid was dissolved in 934 g of chloroform, to this solution was added a mixture of 80.3 g (1.1M) of N,N-dimethylformamide with 130.9 g (1.1M) of thionyl chloride at a temperature of 2°-3° C., and the whole mixture was stirred at the same temperature for 1 hour. 1,500 Grams of water was added to this reaction mixture, the chloroform layer was separated and washed 3 times with 500 g of water. The chloroform layer was concentrated to obtain 203.1 g (0.874M) of 5-acetyl-2-methylbenzenesulfonyl chloride. The yield was 87.4% on the basis of N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
934 g
Type
solvent
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step Two
Quantity
130.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.